3-ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzene-1-sulfonamide
Description
3-Ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with ethoxy (C₂H₅O) and fluorine groups at the 3- and 4-positions, respectively. The sulfonamide group (–SO₂NH–) links the aromatic ring to a 2-methylcyclohexyl moiety, introducing steric bulk and hydrophobicity. The ethoxy group enhances electron density via resonance donation, while the fluorine atom exerts an electron-withdrawing inductive effect, creating a polarized aromatic system that may influence binding interactions . The 2-methylcyclohexyl substituent likely impacts solubility and steric interactions with biological targets, as seen in related cyclohexyl-containing sulfonamides .
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO3S/c1-3-20-15-10-12(8-9-13(15)16)21(18,19)17-14-7-5-4-6-11(14)2/h8-11,14,17H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRNIGHOFPEVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The ethoxy and fluoro groups are introduced through specific substitution reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzene-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
The ethoxy group in the target compound may instead improve solubility or modulate metabolic stability . Fluorine’s Role: The 4-fluoro substituent, as seen in 3-chloro-4-fluoro-N-...benzenesulfonamide (), likely enhances metabolic stability and membrane permeability compared to non-halogenated analogs .
Amine Group Modifications: The 2-methylcyclohexyl group introduces significant steric bulk, differing from smaller substituents like the 2-aminophenyl group in ’s compound. This bulk may reduce off-target interactions but could also limit solubility . In N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide (), the pyrazole moiety enables π-stacking interactions, whereas the cyclohexyl group in the target compound may prioritize hydrophobic binding .
Research Findings and Implications
Physicochemical Properties:
- Solubility : Cyclohexyl-containing sulfonamides (e.g., ’s (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide) exhibit lower aqueous solubility compared to analogs with linear alkyl chains, a trend likely applicable to the target compound .
- Stereochemical Purity : The 2-methylcyclohexyl group introduces chirality. Analogous compounds (e.g., ’s (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide) achieve >99% stereopurity via chiral HPLC, suggesting similar synthetic rigor is needed for the target compound .
Biological Activity
3-ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H23FN2O4S
- CAS Number : [Insert CAS number if available]
This compound features a sulfonamide group, which is known for its biological significance, particularly in antibacterial and anticancer activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines. These compounds often act through mechanisms involving metabolic activation and binding to cellular macromolecules, leading to cell death .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| 2-(4-amino-methylphenyl)-5-fluorobenzothiazole | Structure | 0.58 | Metabolic activation leading to DNA adduct formation |
| DF 203 (fluorinated benzothiazole) | Structure | 0.31 | Induces CYP1A1 expression in sensitive cells |
The biological activity of sulfonamides often involves inhibition of key enzymes or pathways critical for cancer cell survival. For instance, sulfonamides can inhibit carbonic anhydrase or other similar enzymes that are vital for tumor growth and proliferation. The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications in the side chains can significantly influence their biological activity. For instance, a study highlighted that certain sulfonamide derivatives exhibited enhanced potency against pancreatic cancer cells when specific functional groups were introduced .
Case Study: Efficacy in Pancreatic Cancer Models
In a notable study, a close analogue of this compound was tested in vivo using a pancreatic cancer model. The compound demonstrated significant cytotoxicity with an IC50 value indicative of effective inhibition of tumor growth. This suggests potential therapeutic applications for similar compounds in oncology.
Q & A
Basic Research Questions
Q. How can the synthetic route for 3-ethoxy-4-fluoro-N-(2-methylcyclohexyl)benzene-1-sulfonamide be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis requires careful control of reaction conditions. For analogous sulfonamides, solvents like dichloromethane or DMF and bases such as triethylamine are critical for nucleophilic substitutions. Temperature gradients (e.g., 0–80°C) and stoichiometric ratios (e.g., 1:1.2 sulfonyl chloride to amine) should be systematically tested. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization can enhance purity .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC against Gram-positive/negative bacteria). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. For receptor-binding studies, radioligand displacement assays (e.g., using ³H-labeled ligands) are recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the cyclohexyl or benzene rings) influence target binding affinity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions (e.g., replacing ethoxy with methoxy or varying fluorine positions). Use molecular docking (AutoDock Vina, PDB targets) to predict binding modes, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation of binding constants (Kd) .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Use orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm results. Cross-validate in physiologically relevant models (e.g., 3D cell cultures or ex vivo tissue assays) .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Assess photostability under ICH Q1B guidelines (UV/visible light exposure). Use Arrhenius plots to predict shelf-life .
Q. What computational methods are effective for predicting metabolic pathways?
- Methodological Answer : Use in silico tools like MetaSite or GLORYx to identify likely Phase I/II metabolism sites (e.g., ethoxy group hydrolysis or sulfonamide glucuronidation). Validate predictions with hepatic microsome assays (human/rat) and UPLC-QTOF-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
